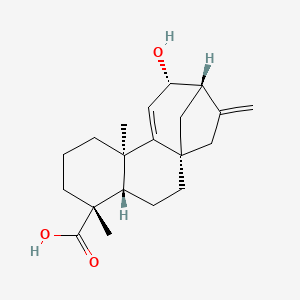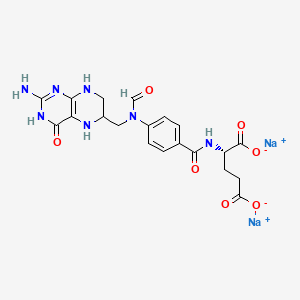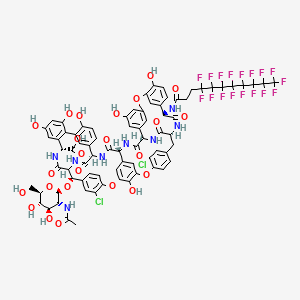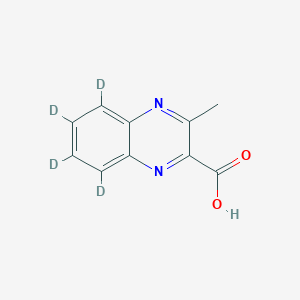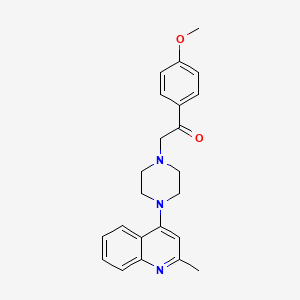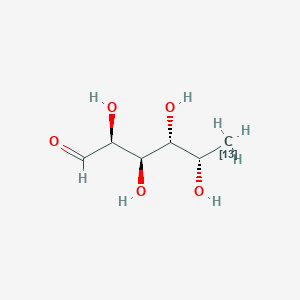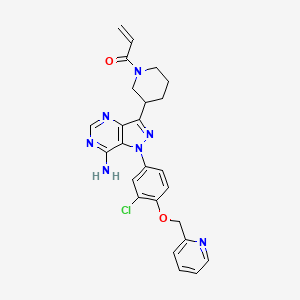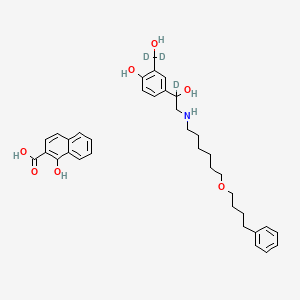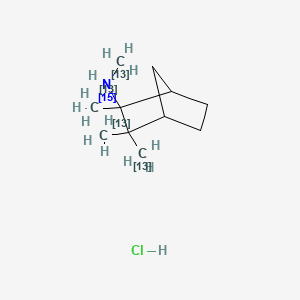
Stat6-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stat6-IN-1 is a chemical compound known for its inhibitory effects on the signal transducer and activator of transcription 6 (STAT6) protein. STAT6 is a transcription factor that plays a critical role in the signaling pathways of interleukin-4 and interleukin-13, which are involved in immune responses and inflammation. This compound has shown potential in research related to allergic lung disease, allergic rhinitis, chronic obstructive pulmonary disease, and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stat6-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of organic solvents, temperature control, and purification techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and purity, and implementing efficient purification methods. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Stat6-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified versions of the original compound with different functional groups.
Wissenschaftliche Forschungsanwendungen
Stat6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STAT6 signaling pathway and its role in various chemical reactions.
Biology: Employed in research to understand the biological functions of STAT6 in immune responses and inflammation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STAT6 pathway.
Wirkmechanismus
Stat6-IN-1 exerts its effects by inhibiting the activity of the STAT6 protein. The compound binds to the SH2 domain of STAT6, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT6 to the nucleus, where it would normally bind to DNA and regulate gene expression. By disrupting the STAT6 signaling pathway, this compound can modulate immune responses and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
STAT3 Inhibitors: Compounds that inhibit the STAT3 protein, which is another member of the STAT family involved in immune responses and cancer.
STAT5 Inhibitors: Compounds that target the STAT5 protein, which plays a role in cell growth and differentiation.
Uniqueness of Stat6-IN-1
This compound is unique in its high affinity for the SH2 domain of STAT6, with an IC50 value of 0.028 micromolar . This high specificity makes it a valuable tool for studying the STAT6 signaling pathway and its role in various diseases. Additionally, its potential therapeutic applications in allergic and inflammatory diseases, as well as certain cancers, highlight its significance in scientific research.
Eigenschaften
Molekularformel |
C33H37IN3O7P |
|---|---|
Molekulargewicht |
745.5 g/mol |
IUPAC-Name |
[4-[(E)-4-[[(2S)-1-[(2S)-2-[(4-iodophenyl)-phenylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C33H37IN3O7P/c1-22(23-12-18-27(19-13-23)44-45(41,42)43)21-29(38)35-30(33(2,3)4)32(40)36-20-8-11-28(36)31(39)37(25-9-6-5-7-10-25)26-16-14-24(34)15-17-26/h5-7,9-10,12-19,21,28,30H,8,11,20H2,1-4H3,(H,35,38)(H2,41,42,43)/b22-21+/t28-,30+/m0/s1 |
InChI-Schlüssel |
CGLGRSOJPUXNFA-YVXBOAIISA-N |
Isomerische SMILES |
C/C(=C\C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)C(C)(C)C)/C4=CC=C(C=C4)OP(=O)(O)O |
Kanonische SMILES |
CC(=CC(=O)NC(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)C(C)(C)C)C4=CC=C(C=C4)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


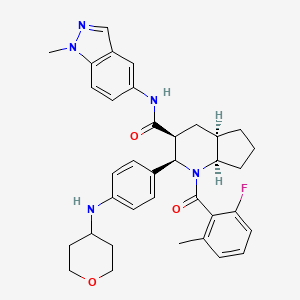
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
